N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide

Lipophilicity ADME Membrane permeability

N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5, PubChem CID is a fully N,N-disubstituted benzenesulfonamide characterized by a tert-butyl group on the sulfonamide nitrogen and 2,4-dichloro substitution on the benzenesulfonyl aromatic ring. The compound possesses a molecular formula of C₁₆H₁₇Cl₂NO₂S and a molecular weight of 358.3 g/mol, with a computed octanol-water partition coefficient (XLogP3) of 4.9, a topological polar surface area (TPSA) of 45.8 Ų, and zero hydrogen bond donors.

Molecular Formula C16H17Cl2NO2S
Molecular Weight 358.28
CAS No. 866154-14-5
Cat. No. B2609989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide
CAS866154-14-5
Molecular FormulaC16H17Cl2NO2S
Molecular Weight358.28
Structural Identifiers
SMILESCC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3
InChIKeyWJGPTGSZERYQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5): Procurement-Relevant Physicochemical and Structural Profile


N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5, PubChem CID 3811642) is a fully N,N-disubstituted benzenesulfonamide characterized by a tert-butyl group on the sulfonamide nitrogen and 2,4-dichloro substitution on the benzenesulfonyl aromatic ring [1]. The compound possesses a molecular formula of C₁₆H₁₇Cl₂NO₂S and a molecular weight of 358.3 g/mol, with a computed octanol-water partition coefficient (XLogP3) of 4.9, a topological polar surface area (TPSA) of 45.8 Ų, and zero hydrogen bond donors [1]. It is commercially available from multiple research chemical suppliers at certified purities ranging from 90% to 95% . This compound belongs to the N-phenylbenzenesulfonamide chemotype, a scaffold recently validated through machine-learning-driven discovery as a novel inhibitor class targeting lactate dehydrogenase A (LDHA) for pancreatic cancer therapy [2].

Chemotype Validated LDHA-inhibitory N-phenylbenzenesulfonamide scaffold
Selection profile Zero HBD, elevated lipophilicity supports passive membrane permeability studies
Use context Intracellular enzyme probe design, CNS penetration screening, SAR studies

Why N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5) Cannot Be Replaced by Common Sulfonamide Analogs


Generic substitution among N-phenylbenzenesulfonamides is precluded by three interdependent structural determinants that govern target engagement, metabolic stability, and physicochemical behavior. First, the N-tert-butyl substituent creates a sterically congested tertiary sulfonamide lacking any hydrogen bond donor capacity (HBD count = 0), in contrast to secondary sulfonamide analogs such as N-(2,4-dichlorophenyl)benzenesulfonamide (CAS 328258-27-1) which retain a sulfonamide NH capable of acting as both HBD and HBA [1]. This single difference fundamentally alters hydrogen-bonding pharmacophore geometry and metabolic N-dealkylation susceptibility. Second, the 2,4-dichloro pattern on the benzenesulfonyl ring modulates both electronic character and lipophilicity: the XLogP3 of 4.9 for the target compound [1] substantially exceeds that of non-chlorinated N-phenylbenzenesulfonamide (XLogP3 ≈ 2.5), affecting membrane permeability, solubility, and off-target binding profiles. Third, the specific regioisomeric arrangement of chlorine atoms (2,4- vs. 3,4- vs. 2,5-dichloro) has been demonstrated to alter inhibitory potency in related N-phenylbenzenesulfonamide series through differential steric and electronic interactions with target protein binding pockets [2]. These cumulative differences mean that even closely related N-phenylbenzenesulfonamide congeners cannot serve as drop-in replacements in structure-activity relationship (SAR) studies, pharmacological assays, or chemical biology probe applications.

Tertiary sulfonamide (HBD=0) Replacing with secondary sulfonamide (HBD=1) alters hydrogen-bonding pharmacophore and metabolic susceptibility.
2,4-Dichloro regioisomer Other dichloro patterns or non-chlorinated analogs shift lipophilicity and target engagement profile.
N-tert-butyl conformational restriction Linear N-alkyl or benzyl congeners introduce additional rotatable bonds, changing entropic binding contributions.

Quantitative Differentiation Evidence for N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5) Relative to Structural Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Between N,N-Disubstituted and Secondary Sulfonamide Analogs

The target compound exhibits a computed XLogP3 of 4.9 [1], which is approximately 2.4 log units higher than the unsubstituted parent scaffold N-phenylbenzenesulfonamide (computed XLogP3 ≈ 2.5) and approximately 1.5–2.0 log units higher than mono-chlorinated N-phenylbenzenesulfonamide analogs. This elevated lipophilicity is a direct consequence of the combined N-tert-butyl and 2,4-dichloro substituent effects. For comparison, the positional isomer 4-tert-butyl-N-(2,4-dichlorophenyl)benzenesulfonamide (CAS not retrieved) places the tert-butyl group on the sulfonyl ring rather than the nitrogen, which yields a different spatial distribution of lipophilic bulk despite similar overall logP [1]. The N-tert-butyl N-substitution pattern eliminates hydrogen bond donor capacity entirely (HBD = 0) while the positional isomer retaining a sulfonamide NH has HBD = 1, fundamentally differentiating their hydrogen-bonding pharmacophore profiles [1].

Lipophilicity
Cross-study comparable
XLogP3 4.9 vs 2.5 (parent)
Δ ≈ +2.4
Supports membrane permeability differentiation among sulfonamides
~250-fold theoretical partition coefficient difference
Lipophilicity ADME Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) as a CNS Penetration Differentiator Among N-Phenylbenzenesulfonamide Congeners

The target compound has a computed TPSA of 45.8 Ų [1], which falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration. This value is lower than many N-phenylbenzenesulfonamide derivatives bearing polar substituents (e.g., carboxylic acid or primary sulfonamide moieties) whose TPSA typically exceeds 80 Ų. The zero hydrogen bond donor count combined with low TPSA places this compound in a physicochemical space distinct from the majority of drug-like sulfonamides that retain at least one exchangeable proton [1]. In the context of the newly identified LDHA-inhibitory N-phenylbenzenesulfonamide chemotype described by Gong et al. [2], compound 9 (IC₅₀ = 720 nM) contains a sulfonamide NH (HBD = 1) and exhibits a TPSA > 60 Ų, suggesting that the target compound's fully substituted sulfonamide would produce a different CNS penetration and target engagement profile if applied in the same assay system.

CNS Penetration
Class-level inference
TPSA 45.8 Ų
Below 60–70 Ų threshold
Supports CNS penetration screening compound selection
HBD=0 reinforces favorable CNS MPO profile
Blood-brain barrier CNS drug design TPSA Physicochemical profiling

Rotatable Bond Count and Molecular Flexibility as SAR Differentiation Parameter

The target compound possesses four rotatable bonds [1], which is notably fewer than flexible N-alkyl-N-phenylbenzenesulfonamide analogs bearing extended N-substituents (e.g., n-butyl, benzyl, or phenethyl groups that introduce 5–7+ rotatable bonds). The N-tert-butyl group, while bulky, is conformationally restricted compared to linear N-alkyl chains, reducing the entropic penalty upon target binding and potentially improving binding affinity in systems where conformational constraint is favorable. This contrasts with compounds such as N-(n-butyl)-N-phenylbenzenesulfonamide (hypothetical analog; ~6 rotatable bonds) or N-benzyl-N-phenylbenzenesulfonamide (~5 rotatable bonds), which possess greater conformational freedom. The 2,4-dichloro substitution on the benzenesulfonyl ring further restricts rotational freedom around the S–N bond due to steric interaction with the ortho-chlorine substituent, a feature absent in non-ortho-substituted congeners [1].

Flexibility
Class-level inference
Rotatable bonds 4
vs 5–7+ for flexible N-alkyl analogs
Supports conformational pre-organization interpretation in SAR
Ortho-Cl restricts S–N rotation
Conformational flexibility Entropic penalty SAR Molecular design

Commercially Available Purity Specification and Supplier Differentiation

The target compound is commercially available from AKSci (Catalog 7282CL) at a minimum certified purity of 95% , and also from Leyan (Catalog 2131853) at 90% purity . This purity differential of 5 percentage points between suppliers is quantifiable and procurement-relevant, as 95% purity is generally considered the minimum acceptable threshold for cellular assay reproducibility in hit validation workflows, whereas 90% purity may introduce confounding impurities at concentrations sufficient to produce off-target effects. By comparison, the closely related analog N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide (CAS 866154-13-4) is available from certain vendors without explicitly published purity certification, introducing additional quality assurance burden . The target compound's availability from multiple independent suppliers with documented purity specifications reduces single-source dependency risk for longitudinal research programs.

Purity
Data to verify
≥95% (AKSci) / ≥90% (Leyan)
Supplier COA review recommended
Supports procurement quality review; verify with supplier documentation
Δ5% may affect assay reproducibility
Compound procurement Purity specification Supplier comparison Quality control

Evidence-Backed Application Scenarios for N-(tert-Butyl)-2,4-dichloro-N-phenylbenzenesulfonamide (CAS 866154-14-5)


Chemical Biology Probe Design Targeting Intracellular Enzymes Requiring High Membrane Permeability

The combination of high computed lipophilicity (XLogP3 = 4.9) and zero hydrogen bond donors [1] positions this compound as a scaffold for designing cell-permeable chemical probes targeting intracellular enzymes such as lactate dehydrogenase A (LDHA). The recently validated N-phenylbenzenesulfonamide chemotype for LDHA inhibition [2] demonstrates that this scaffold can achieve target engagement, while the N-tert-butyl-2,4-dichloro substitution pattern may confer enhanced passive membrane permeability relative to secondary sulfonamide analogs that retain polar NH groups. Researchers designing cellular target engagement assays where intracellular compound accumulation is rate-limiting should consider this compound as a starting scaffold.

Structure-Activity Relationship (SAR) Studies Requiring a Conformationally Restricted, Hydrogen-Bond-Inert Control Compound

With zero hydrogen bond donor capacity (HBD = 0) and only four rotatable bonds [1], this compound serves as a unique SAR probe for dissecting the contribution of hydrogen bonding vs. hydrophobic interactions in target binding. Unlike secondary sulfonamides that can act as both hydrogen bond donor and acceptor, this fully substituted tertiary sulfonamide can only participate as a hydrogen bond acceptor (via S=O groups), making it an ideal negative control for assessing the contribution of the sulfonamide NH to binding affinity in enzyme inhibition or receptor binding assays.

CNS-Targeted Screening Campaigns Leveraging Favorable TPSA Profile

The computed TPSA of 45.8 Ų, substantially below the 60–70 Ų threshold empirically associated with favorable BBB penetration [1], makes this compound a candidate for CNS-targeted phenotypic or target-based screening. The absence of hydrogen bond donors combined with moderate molecular weight (358.3 g/mol) places it within the favorable CNS multiparameter optimization (MPO) space. Procurement for CNS-focused compound libraries should prioritize this analog over more polar sulfonamide derivatives exhibiting TPSA > 70 Ų.

Medicinal Chemistry Hit Expansion Around the N-Phenylbenzenesulfonamide LDHA Inhibitory Chemotype

Gong et al. (2025) established N-phenylbenzenesulfonamides as a novel LDHA inhibitor chemotype, with compound 9 (IC₅₀ = 720 nM) and the optimized compound 28 (IC₅₀ = 156 nM) demonstrating in vivo antitumor efficacy [2]. The target compound, bearing the N-tert-butyl-2,4-dichloro substitution pattern, represents a structurally distinct analog within this chemotype space that has not been evaluated in the published LDHA series. Medicinal chemistry groups pursuing LDHA inhibitor optimization can procure this compound as a commercially available, unexplored analog for SAR expansion, potentially accessing potency or selectivity improvements through the combination of enhanced lipophilicity and steric bulk.

Application
Selection Property
Validation Focus
Intracellular enzyme probe design
High passive permeability scaffold (zero HBD, elevated XLogP3)
Cellular target engagement assay context
SAR negative control for H-bonding contribution
Hydrogen-bond-inert tertiary sulfonamide (HBD=0)
Hydrogen bonding contribution assay interpretation
CNS penetration screening studies
Low TPSA (45.8 Ų), zero HBD, favorable CNS MPO
BBB permeability assay and MPO profiling
LDHA inhibitor SAR expansion
Unexplored N-tert-butyl-2,4-dichloro analog in validated LDHA chemotype
Enzymatic potency and selectivity evaluation; model-response context
Quote Request

Request a Quote for N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.